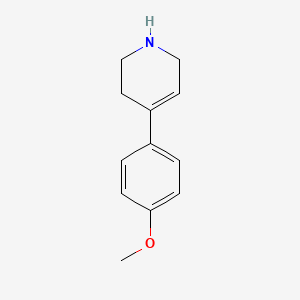
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Übersicht
Beschreibung
The compound “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” likely belongs to a class of organic compounds known as phenylpiperidines, which are characterized by a phenyl group attached to a piperidine ring . Piperidines are six-membered rings containing one nitrogen atom, and are found in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of a compound like “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” can be analyzed using techniques such as Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectroscopy. These techniques can provide information about the vibrational wavenumbers of the structure, the energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” can be analyzed using techniques such as density functional theory (DFT) and TD-DFT. These techniques can provide information about the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties .Wissenschaftliche Forschungsanwendungen
Neurotoxic Potential and Parkinsonism
- Zimmerman et al. (1986) studied the neurotoxic potential of 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, finding it caused a persistent depletion of striatal dopamine in mice, suggesting neurotoxic potential similar to MPTP, a compound implicated in causing Parkinsonism. They also proposed using 1-ethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine as a safer intermediate in synthesizing potential analgesic drugs to avoid neurotoxic intermediates (Zimmerman et al., 1986).
Synthesis and Chemical Properties
- Overman, Flann, and Malone (2003) discussed the regioselective synthesis of tetrahydropyridines, including 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, outlining the synthesis process and the use of various intermediates, which is significant for creating derivatives with potential pharmacological properties (Overman, Flann, & Malone, 2003).
Pharmacological Activities
- Redda, Corleto, and Knaus (1979) explored the synthesis of N-amino-1,2,3,6-tetrahydropyridines by reacting N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine with various compounds, including methyl chloroformate and methyl iodide, leading to quaternary salts and other derivatives. These derivatives have potential pharmacological activities, which were presented in their study (Redda, Corleto, & Knaus, 1979).
Molecular and Structural Analysis
- Bacchi et al. (2005) conducted a study on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields various derivatives, including tetrahydropyridinediones, highlighting the diverse applications in chemical synthesis and potential drug development (Bacchi et al., 2005).
Wirkmechanismus
While the specific mechanism of action for “4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine” is not known, compounds with similar structures, such as 4-Methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents. They bind to alpha receptors to mediate these effects .
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-6,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENGDIACIBQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid](/img/structure/B3384944.png)
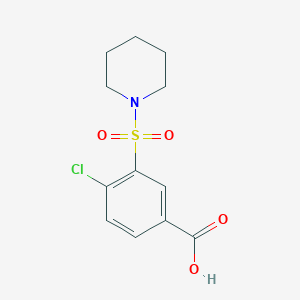
![N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3384952.png)
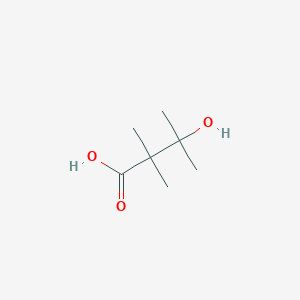
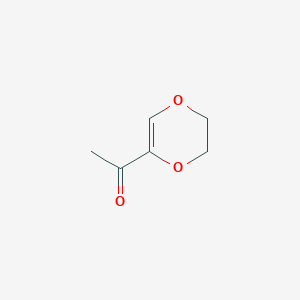
![1-(4-Methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3384977.png)

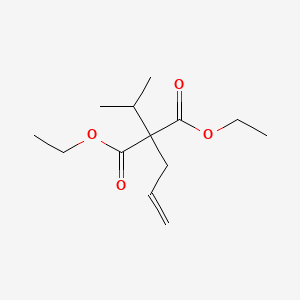
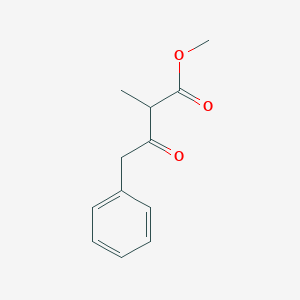

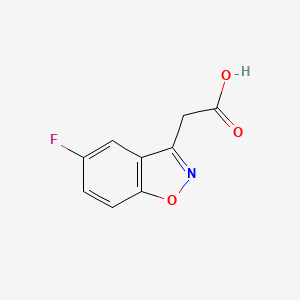
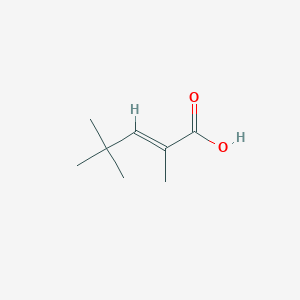
![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)